molecular formula C15H18N6 B12227704 6-cyclobutyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine

6-cyclobutyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine

Cat. No.: B12227704
M. Wt: 282.34 g/mol
InChI Key: JSFWZGRFKQEEMN-UHFFFAOYSA-N
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Description

6-cyclobutyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a cyclobutyl group, a pyrazinyl group, and an azetidinyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and organoboron reagents, which facilitate the formation of carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-cyclobutyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to the formation of various substituted pyrimidine derivatives.

Scientific Research Applications

6-cyclobutyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-cyclobutyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation . By binding to the active site of these enzymes, the compound can disrupt their function and inhibit cell proliferation. Additionally, its unique structure allows it to interact with various biological targets, making it a versatile compound for research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-cyclobutyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine is unique due to its combination of functional groups, which provide a distinct set of chemical and biological properties. Its cyclobutyl group adds rigidity to the molecule, while the pyrazinyl and azetidinyl groups contribute to its reactivity and potential for diverse applications.

Properties

Molecular Formula

C15H18N6

Molecular Weight

282.34 g/mol

IUPAC Name

6-cyclobutyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine

InChI

InChI=1S/C15H18N6/c1-2-11(3-1)13-6-14(19-10-18-13)20-12-8-21(9-12)15-7-16-4-5-17-15/h4-7,10-12H,1-3,8-9H2,(H,18,19,20)

InChI Key

JSFWZGRFKQEEMN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)NC3CN(C3)C4=NC=CN=C4

Origin of Product

United States

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